molecular formula C15H15ClN4O2 B12384369 A3AR agonist 3

A3AR agonist 3

Cat. No.: B12384369
M. Wt: 318.76 g/mol
InChI Key: VIOXURWAHGNKCW-ZCIHTCQPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A3AR agonist 3 typically involves multiple steps, starting with the preparation of a nucleoside scaffold. This scaffold is then modified through various chemical reactions to introduce specific functional groups that enhance its affinity and selectivity for the A3 adenosine receptor . Common reagents used in these reactions include halogenating agents, protecting groups, and coupling reagents.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

A3AR agonist 3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

A3AR agonist 3 has a wide range of scientific research applications:

    Chemistry: Used as a tool to study the structure-activity relationships of adenosine receptor ligands.

    Biology: Employed in research on cell signaling pathways and receptor-ligand interactions.

    Medicine: Investigated for its therapeutic potential in treating inflammatory diseases, cancer, and cardiovascular conditions.

    Industry: Utilized in the development of diagnostic assays and therapeutic agents

Mechanism of Action

A3AR agonist 3 exerts its effects by binding to the A3 adenosine receptor, which is coupled to inhibitory G proteins. This binding leads to the inhibition of adenylate cyclase, resulting in decreased cyclic adenosine monophosphate levels. The downstream effects include modulation of various signaling pathways, such as the Wnt and nuclear factor kappa B pathways, which are involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

A3AR agonist 3 is unique in its specific structural modifications that enhance its selectivity and potency for the A3 adenosine receptor. Compared to other similar compounds, it may offer improved therapeutic efficacy and reduced side effects in certain pathological conditions .

Properties

Molecular Formula

C15H15ClN4O2

Molecular Weight

318.76 g/mol

IUPAC Name

(1R,2R,3S,4R,5S)-4-(8-chloro-11-methyl-3,5,7,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-5-yl)bicyclo[3.1.0]hexane-2,3-diol

InChI

InChI=1S/C15H15ClN4O2/c1-5-2-8-9(18-5)10-15(19-14(8)16)20(4-17-10)11-6-3-7(6)12(21)13(11)22/h2,4,6-7,11-13,18,21-22H,3H2,1H3/t6-,7+,11+,12+,13-/m0/s1

InChI Key

VIOXURWAHGNKCW-ZCIHTCQPSA-N

Isomeric SMILES

CC1=CC2=C(N1)C3=C(N=C2Cl)N(C=N3)[C@@H]4[C@H]5C[C@H]5[C@H]([C@H]4O)O

Canonical SMILES

CC1=CC2=C(N1)C3=C(N=C2Cl)N(C=N3)C4C5CC5C(C4O)O

Origin of Product

United States

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